molecular formula C₄₁H₄₉N₃O₁₀ B1144982 Desacetyl Rifaximin CAS No. 80621-88-1

Desacetyl Rifaximin

Número de catálogo: B1144982
Número CAS: 80621-88-1
Peso molecular: 743.84
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Desacetyl Rifaximin is a derivative of Rifaximin, a non-absorbable semisynthetic antibiotic belonging to the rifamycin class. It is primarily used in the treatment of gastrointestinal infections caused by bacterial agents. This compound exhibits potent antibacterial activity against a broad spectrum of gram-positive and gram-negative bacteria.

Métodos De Preparación

Desacetyl Rifaximin can be synthesized through various synthetic routes. One common method involves the deacetylation of Rifaximin using specific reagents and conditions. The process typically involves the use of an alkaline or acidic medium to remove the acetyl group from Rifaximin, resulting in the formation of this compound . Industrial production methods often employ large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Desacetyl Rifaximin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Biochemical Properties

Desacetyl Rifaximin exhibits bactericidal activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial RNA polymerase, leading to disrupted RNA synthesis and subsequent bacterial cell death. This compound is characterized by low systemic absorption, allowing it to exert localized effects primarily within the gastrointestinal tract.

Scientific Research Applications

This compound has a wide array of applications across various scientific disciplines:

  • Microbiology : It is utilized to study antibacterial activity and resistance mechanisms among different bacterial strains.
  • Pharmacology : The compound serves as a reference standard in analytical chemistry for quantifying impurities in pharmaceutical formulations.
  • Clinical Research : Ongoing studies are investigating its efficacy and safety in treating gastrointestinal infections, hepatic encephalopathy, and other related conditions.
  • Pharmaceutical Industry : this compound is being explored for developing new antibiotic formulations due to its unique properties .

Clinical Applications

This compound has shown promise in various clinical settings:

  • Hepatic Encephalopathy : Clinical trials indicate that this compound can significantly reduce episodes of hepatic encephalopathy in patients with liver disease. For instance, a randomized controlled trial demonstrated that patients receiving this compound experienced fewer hospitalizations related to hepatic encephalopathy compared to those on placebo .
  • Gastrointestinal Disorders : The compound has been effective against conditions such as:
    • Traveler's diarrhea
    • Irritable bowel syndrome
    • Small bowel bacterial overgrowth
    • Functional bloating
    • Prevention of recurrent diverticulitis .

Case Study 1: Hepatic Encephalopathy Management

In a double-blind study involving 140 patients with hepatic encephalopathy, those treated with this compound showed a 58% reduction in breakthrough episodes compared to placebo over six months. The study highlighted that long-term use (up to 24 months) resulted in significantly lower hospitalization rates related to hepatic encephalopathy .

Case Study 2: Gastrointestinal Infections

A cohort study evaluated the effectiveness of this compound in treating small bowel bacterial overgrowth. Patients reported significant improvements in symptoms such as bloating and abdominal pain after a treatment course of 550 mg twice daily for two weeks. The results indicated a marked improvement in quality of life metrics post-treatment .

Mecanismo De Acción

Desacetyl Rifaximin exerts its antibacterial effects by inhibiting the synthesis of RNA in susceptible bacteria. It binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, blocking the translocation step of transcription. This inhibition prevents the synthesis of essential proteins, leading to bacterial cell death .

Comparación Con Compuestos Similares

Desacetyl Rifaximin is compared with other rifamycin derivatives such as Rifampicin, Rifabutin, and Rifapentine. While all these compounds share a similar mechanism of action, this compound is unique due to its minimal systemic absorption and targeted action within the gastrointestinal tract . This property makes it particularly effective for treating gastrointestinal infections without causing significant systemic side effects.

Similar Compounds

  • Rifampicin
  • Rifabutin
  • Rifapentine

This compound stands out due to its specific application in gastrointestinal infections and its reduced potential for systemic toxicity .

Actividad Biológica

Desacetyl Rifaximin, a semi-synthetic derivative of Rifaximin, is primarily recognized for its significant biological activity as an antibiotic. This compound is characterized by the absence of an acetyl group at the C-25 position, which enhances its solubility and bioactivity compared to its parent compound. Its mechanism of action involves inhibiting bacterial RNA synthesis by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, effectively blocking transcription and protein synthesis in susceptible bacteria .

This compound exhibits low systemic absorption, allowing it to act locally within the gastrointestinal tract. This property makes it particularly effective against conditions related to gut flora imbalance, such as diarrhea , irritable bowel syndrome (IBS) , and hepatic encephalopathy . The compound's unique pharmacokinetic profile facilitates localized action with minimal systemic effects, making it suitable for treating gastrointestinal disorders without significant absorption into the bloodstream .

Key Pharmacokinetic Properties

PropertyValue
AbsorptionLow systemic absorption
Volume of DistributionNot available
Protein BindingNot available
MetabolismPrimarily in the gut
Elimination Half-lifeVariable; depends on dosage

Biological Activity and Clinical Applications

This compound has shown promising results in various clinical applications, particularly in managing gastrointestinal disorders. Its antibacterial properties have been explored in several studies, indicating potential benefits in modulating the gut microbiome and treating conditions like small intestinal bacterial overgrowth (SIBO) and IBS .

Case Studies

  • Case Study 1: Rifaximin in IBS Treatment
    • A 38-year-old woman with constipation-predominant IBS experienced significant symptom relief after a 10-day regimen of Rifaximin (400 mg twice daily) combined with a probiotic. She reported a reduction in bloating and gas, indicating this compound's efficacy in functional gastrointestinal disorders .
  • Case Study 2: Relapsing Functional Gastrointestinal Symptoms
    • A 47-year-old woman with a history of functional gastrointestinal symptoms was treated with Rifaximin (400 mg twice daily) for two weeks. Follow-up indicated improved symptoms of bloating and abdominal discomfort, showcasing the compound's effectiveness in recurrent gastrointestinal issues .

Antibacterial Properties

Research suggests that this compound may possess antibacterial effects similar to those of Rifaximin. While further studies are needed to confirm these effects, initial findings indicate that it may influence specific bacterial populations differently than its parent compound .

Safety Profile and Drug Interactions

This compound has a favorable safety profile due to its low systemic absorption. It does not significantly inhibit human cytochrome P450 enzymes, suggesting a lower risk of drug interactions compared to other antibiotics . Clinical trials have shown minimal adverse effects, reinforcing its suitability for long-term use in managing chronic gastrointestinal conditions.

Propiedades

Número CAS

80621-88-1

Fórmula molecular

C₄₁H₄₉N₃O₁₀

Peso molecular

743.84

Sinónimos

[2S-(2R*,16Z,18E,20R*,21R*,22S*,23S*,24S*,25R*,26R*,27R*,28E)]-5,6,21,23,25-Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.